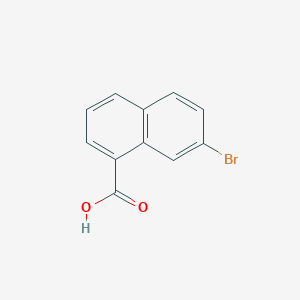

7-Bromo-1-naphthoic acid

説明

General Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone of organic chemistry. algoreducation.com Its derivatives are fundamental to the production of a wide array of synthetic materials, including dyes, plastics, and pharmaceuticals. algoreducation.comnumberanalytics.com The fused ring system of naphthalene results in a higher degree of unsaturation and distinct reactivity compared to benzene, making it a versatile intermediate in the synthesis of more complex organic compounds. numberanalytics.com Naphthalene derivatives are integral to the development of advanced materials such as superplasticizers for concrete and components for organic light-emitting diodes (OLEDs). algoreducation.com Their broad utility underscores the importance of this class of compounds in both industrial and academic research. numberanalytics.com

The Role of Halogenated Aromatic Carboxylic Acids in Synthetic and Applied Sciences

Halogenated aromatic carboxylic acids are a class of organic compounds that play a crucial role in synthetic and applied sciences. The presence of a halogen atom, such as bromine, on the aromatic ring significantly influences the molecule's reactivity and physical properties. cymitquimica.com This halogen substituent can act as a leaving group in various cross-coupling reactions, enabling the construction of complex molecular architectures. vulcanchem.com Furthermore, the carboxylic acid group provides a handle for a variety of chemical transformations, including esterification and amidation, and enhances solubility in polar solvents. cymitquimica.com This dual functionality makes halogenated aromatic carboxylic acids valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.comgoogle.com The position of the halogen and carboxylic acid groups on the aromatic ring can be tailored to achieve specific chemical properties and biological activities.

Research Landscape of 7-Bromo-1-naphthoic Acid and Related Compounds

This compound is a subject of ongoing research interest due to its utility as a versatile chemical intermediate. cymitquimica.comvulcanchem.com Its structural features, including the naphthalene backbone, the reactive bromine atom, and the carboxylic acid functional group, make it a valuable precursor in several areas of chemical synthesis. cymitquimica.com

The primary synthesis of this compound involves the regioselective bromination of 1-naphthoic acid. This electrophilic aromatic substitution is carefully controlled to ensure the bromine atom is directed to the 7-position. vulcanchem.com

Key applications and research areas for this compound include:

Pharmaceutical Intermediates: The bromine atom can be readily displaced in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is particularly useful in the synthesis of biaryl structures, which are present in some antiviral and anticancer agents. vulcanchem.com Derivatives have been explored as potential inhibitors of enzymes like tyrosine kinases, which are implicated in cancer. vulcanchem.com

Ligand Design: The carboxylic acid group can coordinate with metal centers, making it a component in the design of ligands for catalysis. For instance, palladium complexes incorporating this moiety have demonstrated activity in C–H activation reactions. vulcanchem.com

Plant Growth Regulation: Studies have shown that the presence and size of the halogen atom on the naphthoic acid structure can influence its biological activity. In comparison to its non-halogenated counterpart, this compound has shown altered auxin-like activity in plant assays, suggesting its potential for developing new plant growth regulators. vulcanchem.com

The research landscape also extends to related brominated naphthoic acid isomers and their derivatives, which are investigated for their potential in materials science and medicinal chemistry. smolecule.comsmolecule.com For example, derivatives of bromo-naphthoic acids are used in the synthesis of benzimidazoles and axially chiral biaryls. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 7-bromonaphthalene-1-carboxylic acid |

| CAS Number | 51934-39-5 |

| Molecular Formula | C₁₁H₇BrO₂ |

| Molar Mass | 251.08 g/mol |

| Melting Point | 173–174 °C |

| Appearance | Solid |

Data sourced from multiple references. vulcanchem.comnih.govfluorochem.co.uklabsolu.ca

Further research continues to uncover new applications and synthetic methodologies for this compound and its derivatives, highlighting its importance in contemporary chemical science.

Structure

3D Structure

特性

IUPAC Name |

7-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVHZFPTYXFWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291330 | |

| Record name | 7-bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51934-39-5 | |

| Record name | 51934-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 1 Naphthoic Acid

Direct Halogenation Strategies

Direct halogenation of a pre-existing naphthalene (B1677914) framework represents a common and straightforward approach to synthesizing brominated naphthoic acids. This strategy primarily involves the electrophilic aromatic substitution of a suitable naphthoic acid precursor with a bromine source.

Bromination of Naphthoic Acid Precursors

The most direct route to 7-Bromo-1-naphthoic acid is the regioselective bromination of 1-naphthoic acid. vulcanchem.com This reaction typically employs elemental bromine (Br₂) or a combination of sodium bromide (NaBr) and an oxidizing agent like oxone. vulcanchem.com The choice of solvent and reaction temperature is critical to control the reaction kinetics and minimize the formation of over-brominated byproducts. vulcanchem.com Polar aprotic solvents such as acetic acid or dichloromethane (B109758) are commonly used. vulcanchem.com

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Naphthoic Acid | Br₂ or NaBr/Oxone | Acetic Acid or Dichloromethane | 0–25 | ~70–85 |

This table summarizes the typical reaction conditions for the direct bromination of 1-naphthoic acid.

Regioselectivity Control in Electrophilic Aromatic Substitution

Achieving high regioselectivity for the 7-bromo isomer is a significant challenge in the direct bromination of 1-naphthoic acid. vulcanchem.com The carboxylic acid group is a deactivating, meta-directing group on the ring to which it is attached. However, in the naphthalene ring system, it directs the incoming electrophile to the C5 and C8 positions of the same ring and the C7 position of the adjacent ring. The electron-withdrawing nature of the carboxylic acid group deactivates the ring, making the reaction sluggish and often requiring a strong electrophile. vulcanchem.com

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the regioselectivity of electrophilic halogenation reactions. wuxiapptec.com By calculating the activation energies for halogenation at different positions on the naphthalene ring, it is possible to determine the most likely site of substitution. wuxiapptec.com For instance, calculations can show a lower activation energy for bromination at the C7 position compared to other positions, explaining the observed product distribution. wuxiapptec.com

Multi-Step Synthetic Routes

Functional Group Interconversions from Substituted Naphthalenes

One multi-step strategy involves starting with a pre-functionalized naphthalene derivative and converting existing functional groups to the desired carboxylic acid and bromine substituents. For example, a synthetic sequence could begin with the Friedel-Crafts acylation of a substituted naphthalene, followed by subsequent transformations. Historical studies have shown that the acetylation of 2-substituted naphthalenes can lead to 7-substituted-1-acetonaphthones, which can then be further manipulated. lookchem.com

Another approach involves the use of a Sandmeyer-type reaction on a suitable amino-substituted naphthalene. For instance, 7-amino-1-naphthoic acid could potentially be converted to this compound. The synthesis of the starting 7-amino-1-naphthoic acid itself can be achieved through a multi-step process starting from acet-2-naphthalide. lookchem.com

A different route could involve the aromatization of a tetrahydronaphthalene precursor. google.com For example, 6-bromo-1,2,3,4-tetrahydronaphthalene (B1267236) can be carboxylated to give 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, which can then be aromatized. google.com

| Starting Material | Key Transformations | Intermediate(s) |

|---|---|---|

| Acet-2-naphthalide | Friedel-Crafts acylation, hydrolysis, degradation | 7-Amino-1-naphthoic acid |

| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Carboxylation, aromatization | 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid |

This table illustrates potential multi-step synthetic routes involving functional group interconversions.

Conversions from Isomeric Bromonaphthoic Acids

The synthesis of this compound can also be approached through the isomerization of other bromonaphthoic acid isomers. However, such isomerizations are often difficult to control and may not be synthetically practical. A more common strategy is the synthesis of a specific isomer through a directed route. For example, the synthesis of 8-bromo-1-naphthoic acid has been achieved from anhydro-8-hydroxymercuri-1-naphthoic acid. chemicalbook.com While not a direct conversion to the 7-bromo isomer, this highlights the methods available for synthesizing specific brominated naphthoic acids. The development of methods to selectively isomerize these compounds could provide a new avenue to this compound.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic methods for the direct synthesis of this compound are not extensively reported in the provided search results, related catalytic reactions offer insights into potential future directions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, utilize brominated aromatic compounds as key building blocks. vulcanchem.com The development of catalytic C-H activation and functionalization reactions is a particularly active area of research. researchgate.net A ruthenium-catalyzed C-H activation and double alkyne annulation has been used to synthesize multisubstituted 1-naphthoic acids, demonstrating the potential of transition metal catalysis in this area. researchgate.net

Furthermore, organocatalytic approaches are emerging for various transformations. For instance, organocatalysts have been used in the asymmetric chlorinative dearomatization of naphthols. researchgate.net While not directly applicable to the synthesis of this compound, these examples showcase the growing power of catalysis in controlling reactions on the naphthalene scaffold. The exploration of green chemistry approaches, such as catalytic bromination, is an ongoing area of research aimed at mitigating the environmental impact of traditional bromination methods. vulcanchem.com

| Catalytic Strategy | Potential Application |

|---|---|

| Palladium-catalyzed C-H bromination | Direct and selective bromination of 1-naphthoic acid |

| Ruthenium-catalyzed annulation | Construction of the naphthalene ring system with desired substitution |

| Organocatalysis | Enantioselective synthesis of chiral derivatives |

This table highlights potential catalytic approaches for the synthesis of this compound and its derivatives.

Transition-Metal-Catalyzed Annulation Reactions for Naphthoic Acid Scaffolds

Transition-metal-catalyzed reactions, particularly those involving palladium and rhodium, have become powerful tools for the construction of complex aromatic systems like naphthoic acids. These methods often proceed through C-H activation and subsequent annulation with alkynes or other coupling partners.

One notable approach involves the ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids or anhydrides with two alkyne molecules. researchgate.net This method allows for the synthesis of multisubstituted 1-naphthoic acids. The reaction proceeds via C-H activation and is facilitated by the presence of a free carboxyl group. researchgate.net A significant advantage of this method is the use of atmospheric oxygen as the sole oxidant, contributing to the atom and step economy of the process. researchgate.net

While not exclusively for this compound, palladium-catalyzed intermolecular annulation has been developed for the synthesis of related structures like 8-bromo-1-naphthoic acid. bohrium.com Such methodologies highlight the potential of transition metals to control the regioselectivity of annulation reactions to form specific isomers of bromo-naphthoic acids. The choice of ligand and reaction conditions is critical in directing the outcome of these catalytic cycles. For instance, ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids has been achieved using a bidentate N-ligand, which modifies the electronic properties of the metal center to enable the desired reactivity. researchgate.net

Further research in this area is focused on developing catalysts and conditions that can directly and selectively functionalize the C-H bonds of naphthalene precursors to introduce the bromo and carboxyl groups in the desired positions, thereby streamlining the synthesis of this compound.

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Naphthoic Acid Scaffolds

| Catalyst System | Reactants | Product Type | Key Features |

| Ruthenium catalyst | Phthalic acid/anhydride, Alkynes | Multisubstituted 1-naphthoic acids | [2+2+2] benzannulation, C-H activation, Uses atmospheric oxygen as oxidant researchgate.net |

| Palladium catalyst | Norbornene derivatives, Bromobenzoic acids | Naphthoic acid derivatives | Divergent synthesis through intermolecular annulation bohrium.com |

| Ruthenium catalyst | Aromatic carboxylic acids, Alkyl halides | meta-Alkylated aryl ketones, nitriles, etc. | Ligand-enabled meta-C-H alkylation researchgate.net |

Oxidative Synthetic Methods

Oxidative methods represent a more traditional yet effective approach to the synthesis of this compound. The most direct route involves the regioselective bromination of 1-naphthoic acid.

A common laboratory and industrial method employs bromine (Br₂) or sodium bromide (NaBr) in the presence of an oxidizing agent like oxone (2KHSO₅·KHSO₄·K₂SO₄). vulcanchem.com This reaction is typically carried out in a polar aprotic solvent such as acetic acid or dichloromethane at controlled temperatures, usually between 0 and 25°C, to manage the reaction kinetics and prevent over-bromination. vulcanchem.com Under optimized conditions, this method can yield this compound in the range of 70-85% after purification. vulcanchem.com The mechanism proceeds via electrophilic aromatic substitution, where the carboxylic acid group deactivates the ring it is attached to and directs the bromination to the para-position on the adjacent ring. vulcanchem.com

Another oxidative approach involves the oxidation of a suitable precursor. For example, 4-bromo-1-acetonaphthone can be oxidized to 4-bromo-1-naphthoic acid. smolecule.com Similarly, the oxidation of benzo sigmaaldrich.comannulenes using reagents like selenium dioxide has been used to synthesize benzotropones, which are structurally related to naphthoic acids. beilstein-journals.org While not a direct synthesis of this compound, these methods demonstrate the principle of using oxidation to form the carboxylic acid functionality on a pre-brominated naphthalene or related scaffold.

The challenge in these oxidative bromination reactions is achieving high regioselectivity, as the formation of other isomers is possible. Achieving greater than 90% regioselectivity for the 7-bromo isomer remains a significant synthetic hurdle. vulcanchem.com

Table 2: Oxidative Synthesis of Bromo-Naphthoic Acids

| Starting Material | Reagents | Product | Typical Yield | Reaction Conditions |

| 1-Naphthoic acid | Br₂ or NaBr, Oxone | This compound | 70-85% vulcanchem.com | Acetic acid or dichloromethane, 0-25°C vulcanchem.com |

| 4-Bromo-1-acetonaphthone | Oxidizing agent | 4-Bromo-1-naphthoic acid | - | - smolecule.com |

| 7H-Benzo sigmaaldrich.comannulene | Selenium dioxide | 4,5-Benzotropone | - | Oxidation reaction beilstein-journals.org |

Chemical Reactivity and Derivatization Strategies of 7 Bromo 1 Naphthoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the synthesis of a diverse range of derivatives. cymitquimica.com

Esterification Reactions

The carboxylic acid group of 7-Bromo-1-naphthoic acid readily undergoes esterification. cymitquimica.com This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst or using a coupling agent. For instance, methyl esters can be prepared using diazomethane. cdnsciencepub.com This transformation is crucial for protecting the carboxylic acid group during subsequent reactions or for modifying the compound's solubility and electronic properties. cymitquimica.comgoogle.com

Decarboxylation Pathways

Under specific conditions, the carboxylic acid group can be removed from the naphthalene (B1677914) ring through decarboxylation. This process can be challenging and may require harsh conditions or specialized reagents, such as mercury salts to achieve regioselective decarboxylation, though this method is often avoided due to toxicity. google.com Palladium-catalyzed decarboxylative coupling reactions have emerged as a more modern and efficient alternative, allowing the bromo-naphthoic acid to participate in the formation of new carbon-carbon bonds while losing the carboxyl group. researchgate.net

Reduction and Oxidation of the Carboxyl Group

The carboxylic acid can be reduced to the corresponding primary alcohol, 7-bromo-1-naphthylmethanol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether. cdnsciencepub.commsu.edu This reduction provides a pathway to a different class of derivatives, such as the corresponding bromomethylnaphthalenes, which can be obtained by treating the carbinol with reagents like phosphorus tribromide. cdnsciencepub.com Conversely, while the carboxylic acid group itself is at a high oxidation state, the naphthalene ring system can be susceptible to oxidation under certain conditions, though specific oxidation of the carboxyl group on this compound is not a commonly reported transformation.

Reactions at the Bromo-Substituted Aromatic Ring

The bromine atom on the naphthalene ring is the second key reactive handle, primarily for forming new carbon-carbon and carbon-heteroatom bonds. cymitquimica.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging and requires specific conditions. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). pressbooks.publibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgyoutube.com In the case of this compound, the carboxylic acid group is an electron-withdrawing group, but its activating effect may not be sufficient to facilitate SNAr under mild conditions without the presence of other strongly activating groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures. beilstein-journals.orgresearchgate.net

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. google.comrsc.orgnih.gov This method has been used to synthesize various biaryl derivatives from bromo-naphthoic acid precursors. chemicalbook.in

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.org This provides a direct route to arylalkynes, which are valuable synthetic intermediates. derpharmachemica.combeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the aryl bromide with a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents, to produce the corresponding arylamines. wikipedia.orgresearchgate.net

These cross-coupling reactions significantly enhance the synthetic utility of this compound, making it a valuable building block in medicinal chemistry and materials science. cymitquimica.comontosight.ai

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The carboxylic acid group of this compound, upon deprotonation by a strong organolithium base, can act as a DMG, directing metalation (lithiation) to its adjacent positions. wikipedia.orgunblog.fr For the 1-naphthoic acid scaffold, the primary sites for DoM are the C2 and C8 (peri) positions due to the formation of stable five- or six-membered chelated intermediates with the lithium cation. acs.org

While the C8 position is sterically accessible, the electronic influence of the C7-bromo substituent must be considered. The presence of the bromine is unlikely to prevent metalation at the C8 position, which remains the most acidic and sterically favored site for deprotonation guided by the C1-carboxylate. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would yield a 1,7,8-trisubstituted naphthalene derivative.

Table 3: Potential Regiochemical Outcomes of DoM on this compound

| Position | Likelihood | Rationale |

| C8 (peri) | High | Formation of a stable 6-membered ring chelate intermediate with the C1-carboxylate. |

| C2 (ortho) | Moderate | Formation of a 5-membered ring chelate intermediate; less favored than C8 in many naphthyl systems. |

| C6 | Low | No directing effect from the carboxylate group; bromine's inductive effect is weaker than the chelation effect. |

Chemo- and Regioselective Functionalization Approaches

The presence of multiple reactive sites on this compound necessitates chemo- and regioselective strategies to achieve desired transformations. Chemists must selectively target either the carboxylic acid, the C-Br bond, or a specific C-H bond while leaving other functional groups intact. This is often accomplished through protection-deprotection sequences or by employing advanced catalytic systems that offer high regiocontrol.

Protection-Deprotection Group Chemistry

To prevent unwanted side reactions at the carboxylic acid group during transformations at the C7-bromo position (e.g., cross-coupling or organometallic reactions), it is often necessary to protect the carboxyl group. A common strategy is the conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester.

For instance, the methyl ester of 7-bromo-3-hydroxy-2-naphthoic acid was synthesized by reacting the acid with methyl iodide in the presence of potassium carbonate. nih.gov This protection allows for subsequent reactions like Heck coupling to be performed on the C-Br bond. nih.gov The carboxylic acid can be regenerated later through hydrolysis, typically using a base like lithium hydroxide (B78521) (LiOH) followed by acidification. nih.gov Another derivatization involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which activates the carbonyl group for subsequent nucleophilic acyl substitution. lu.se

Table 4: Protection and Deprotection of the Carboxylic Acid Group

| Transformation | Reagents and Conditions | Product Type | Reference |

| Protection (Esterification) | MeI, K₂CO₃, DMF, rt | Methyl ester | nih.gov |

| Activation | SOCl₂ or PCl₅ | Acyl chloride | lu.se |

| Deprotection (Hydrolysis) | 1. LiOH, Dioxane/H₂O, rt2. 1 M HCl (aq) | Carboxylic acid | nih.gov |

Remote Functionalization Studies

While cross-coupling reactions on this compound are effective, recent advances have focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. Studies on 1-naphthamide (B1198061) derivatives have demonstrated that remote C-H activation at the C7 position is achievable. beilstein-journals.orgnih.gov

In these systems, an amide group at the C1 position acts as a directing group to guide a transition metal catalyst to a distal C-H bond. Research has shown that by carefully selecting the amide directing group, the regioselectivity of palladium-catalyzed arylation can be switched between the C4 and C7 positions under otherwise identical conditions. researchgate.net For example, using a specific amide directing group, palladium catalysis can achieve direct C7 arylation of the naphthalene core with various arylating agents. researchgate.net Copper-catalyzed systems using aryliodonium salts have also been developed for the C7–H arylation of 1-naphthamides, offering a method that avoids precious metal catalysts. beilstein-journals.orgnih.gov These remote functionalization strategies represent a modern and efficient alternative for synthesizing 7-substituted naphthoic acid derivatives.

Table 5: Example of Remote C7 C-H Arylation of a Naphthamide Derivative

| Feature | Description | Reference |

| Substrate | 1-Naphthamide derivative (with specific directing group) | researchgate.net |

| Reagent | Aryl Iodide / Aryliodonium salt | beilstein-journals.orgresearchgate.net |

| Catalyst | Palladium or Copper complex | beilstein-journals.orgresearchgate.net |

| Key Outcome | Regioselective C-C bond formation at the C7 position. | researchgate.net |

| Significance | Bypasses the need for a halogen at the C7 position. | beilstein-journals.orgresearchgate.net |

Advanced Applications of 7 Bromo 1 Naphthoic Acid in Scientific Research

Application as a Core Building Block in Organic Synthesis

The strategic placement of the bromo and carboxyl functional groups on the rigid naphthalene (B1677914) scaffold makes 7-bromo-1-naphthoic acid a versatile and highly sought-after building block in the field of organic synthesis. cymitquimica.comvulcanchem.com Its utility spans from being a precursor for intricate naphthalene-based structures to its role in the synthesis of specialized chiral molecules.

Precursor for Complex Naphthalene-Based Architectures

This compound is instrumental in the synthesis of complex naphthalene-based architectures. The bromine atom at the 7-position can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon or carbon-heteroatom bonds. vulcanchem.com This reactivity is fundamental for elaborating the naphthalene core and constructing larger, more complex polycyclic aromatic systems or biaryl structures. vulcanchem.com For instance, it serves as a key starting material in the synthesis of various substituted naphthalenes that are precursors to advanced materials and pharmaceutical intermediates. cymitquimica.com The carboxylic acid group at the 1-position provides a handle for further functionalization, such as conversion to esters, amides, or other derivatives, thereby expanding the diversity of accessible molecular structures. cymitquimica.com

Synthesis of Binaphthyl-Based Amino Acids and Alcohols

While direct evidence for the use of this compound in the synthesis of binaphthyl-based amino acids and alcohols is not extensively documented in the provided search results, the analogous compound, 1-bromo-2-naphthoic acid, is explicitly mentioned as a reactant for this purpose. sigmaaldrich.comchemicalbook.in This synthesis typically involves domino coupling reactions and the ring-opening of lactam intermediates. sigmaaldrich.comchemicalbook.in Given the structural similarities and the known reactivity of bromo-naphthoic acids in coupling reactions, it is plausible that this compound could be similarly employed to create axially chiral binaphthyl ligands and catalysts. These chiral binaphthyl compounds are of significant interest due to their applications in asymmetric synthesis, where they can induce high levels of stereoselectivity. researchgate.net

Contributions to Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a common motif in many biologically active compounds, and this compound provides a valuable entry point for the synthesis of novel drug candidates. Its derivatives have been explored for a range of therapeutic applications, from targeting specific biological receptors to exhibiting potential as anticancer agents.

Development of Bioactive Naphthoic Acid Derivatives

The functional handles on this compound allow for systematic structural modifications to explore structure-activity relationships (SAR) and develop bioactive derivatives. The bromine atom can be substituted with various functional groups to modulate the electronic and steric properties of the molecule, which can in turn influence its biological activity. vulcanchem.comsmolecule.com The carboxylic acid group can be derivatized to enhance properties like solubility and cell permeability. smolecule.com Research has shown that derivatives of naphthoic acid can exhibit a range of biological effects, including antimicrobial and anticancer properties. researchgate.netresearchgate.net

Investigation of Biological Receptor Antagonism (e.g., P2Y14 Receptor)

Derivatives of naphthoic acid have been identified as antagonists of the P2Y14 receptor, a G-protein-coupled receptor implicated in inflammatory diseases. sci-hub.senih.govnih.gov High-throughput screening identified a 4,7-disubstituted naphthoic acid derivative as a weak, but competitive antagonist of the P2Y14 receptor. sci-hub.se Optimization of this initial hit led to the development of highly potent and selective antagonists. sci-hub.seacs.org For example, a derivative featuring a 4-phenyl substituent and a 7-(4-(trifluoromethyl)phenyl) group on the 2-naphthoic acid core, known as PPTN, was found to be a high-affinity antagonist. nih.govacs.org While these examples focus on 2-naphthoic acid derivatives, the underlying principle of using a substituted naphthoic acid scaffold to achieve P2Y14 receptor antagonism highlights the potential of isomers like this compound as starting points for similar drug discovery efforts.

Evaluation in Anticancer Research

Naphthoic acid derivatives have demonstrated potential in the field of anticancer research. researchgate.netrjptonline.org Some derivatives have been shown to act as inhibitors of lactate (B86563) dehydrogenase, an enzyme that is often upregulated in cancer cells. researchgate.net Additionally, a series of naphthoic acid-linked imidazo[2,1-b] vulcanchem.comCurrent time information in Bangalore, IN.smolecule.comthiadiazoles were synthesized and evaluated for their anticancer potential against the A-549 human cancer cell line, with some compounds exhibiting significant inhibitory activity. rjptonline.org While the direct evaluation of this compound in these studies is not specified, its role as a versatile precursor for substituted naphthoic acids makes it a relevant compound in the broader context of developing novel anticancer agents. vulcanchem.com The ability to introduce various substituents at the 7-position via the bromo group allows for the exploration of a wide chemical space in the search for potent and selective anticancer compounds. vulcanchem.com

Exploration in Antimicrobial Agent Development

The rise of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antimicrobial agents. nih.gov Researchers have identified naphthoic acid derivatives as a promising scaffold for this purpose. researchgate.net The planar and hydrophobic nature of the bicyclic naphthoic acid structure is a key feature in designing molecules that can interact with and disrupt bacterial membranes. nih.gov

A significant area of research involves incorporating naphthoic acid moieties into polymeric structures to create potent antimicrobial agents. nih.gov In one study, scientists synthesized a series of quaternary ammonium-charged (QAC) polymers using a poly(glycidyl methacrylate) (PGMA) backbone. nih.gov This backbone was post-modified with naphthoic acid derivatives to create facially amphiphilic polymers, mimicking the structure of natural antimicrobial peptides. nih.gov These synthetic polymers demonstrated significant antibacterial activity against a range of multi-drug resistant gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov The mechanism of action is believed to be the disruption of the bacterial cell membrane. nih.gov

Furthermore, the lipophilicity of these compounds has been shown to correlate positively with their antimicrobial effectiveness. Research on related compounds, such as 3-amino-7-bromo-2-naphthoic acid, has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Other studies have explored pyrimidinone-fused 1,4-naphthoquinones, derived from naphthoic acid, which exhibit strong antimicrobial properties against various pathogenic oral bacteria. mdpi.com

Table 1: Antimicrobial Activity of Naphthoic Acid-Based Polymers

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive | 250 μg/mL to >250 μg/mL |

| Escherichia coli | Gram-negative | 62.5 μg/mL to 125 μg/mL |

| Pseudomonas aeruginosa | Gram-negative | 31.25 μg/mL to 62.5 μg/mL |

| Klebsiella pneumoniae | Gram-negative | 31.25 μg/mL to 62.5 μg/mL |

Data derived from research on multiple-charged naphthoic acid-based PGMA polymers. nih.gov

Research in Neurological Disorder Therapeutics

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system, and its dysfunction is implicated in various neurological disorders. Modulators of the NMDA receptor are therefore of significant interest for developing novel neurotherapeutics. nih.gov Research has shown that naphthalene derivatives can act as potent and selective modulators of specific NMDA receptor subunits. nih.gov

Specifically, derivatives of 2-naphthoic acid have been synthesized and identified as positive allosteric modulators, particularly at the GluN2B subunit of the NMDA receptor. nih.gov This subunit is a key target in the treatment of conditions like Parkinson's disease. nih.gov While this research focused on the 2-naphthoic acid isomer, the fundamental naphthalene scaffold is the key pharmacophore, suggesting that this compound could serve as a valuable starting material for creating new ligands targeting NMDA receptors. The development of such ligands could pave the way for new treatments for a variety of neurological and psychiatric conditions. nih.gov

Enzyme Inhibition Studies (e.g., Lactate Dehydrogenase)

Lactate dehydrogenase (LDH) is a critical enzyme in the anaerobic metabolic pathway that converts pyruvate (B1213749) to lactate. medchemexpress.com In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), the LDHA isoform is often overexpressed and is considered essential for tumor initiation and progression. medchemexpress.comnih.gov This makes LDHA a compelling target for the development of anticancer agents. researchgate.netnih.gov

Highly substituted naphthoic acids have been investigated as potent inhibitors of LDH. researchgate.net Studies have shown that certain dihydroxynaphthoic acid derivatives are selective inhibitors of human LDH isoforms (LDH-H and LDH-M) as well as the LDH from the malaria parasite Plasmodium falciparum. molaid.comfrontiersin.org The selectivity and potency of these inhibitors are highly dependent on the substitution pattern on the naphthalene core, particularly at the 4- and 7-positions. molaid.comfrontiersin.org Research has successfully identified derivatives with inhibitory constants (Ki) in the low micromolar range, demonstrating their potential as lead compounds for drug development. researchgate.net The 7-bromo substituent on this compound provides a key handle for synthetic modifications to explore and optimize these structure-activity relationships for targeted LDH inhibition.

Table 2: Reported Inhibitory Activity of Naphthoic Acid Derivatives

| Target Enzyme | Inhibitor Type | Inhibitory Constant (Ki) |

| Babesia microti LDH (BmLDH) | Gossypol (B191359) (Naphthalene-based) | 0.67 µM |

| Plasmodium falciparum LDH (PfLDH) | Gossypol (Naphthalene-based) | 0.7 µM |

| Human LDH | Substituted Naphthoic Acids | Low micromolar range |

Data derived from studies on gossypol and other naphthoic acid derivatives. researchgate.netfrontiersin.org

Potential in Materials Science Research

In the field of materials science, this compound serves as a crucial building block for creating advanced functional materials, including metal-organic frameworks and polymers. ambeed.comfluorochem.co.uk

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. uio.no Their high surface area and tunable pore structures make them promising for applications in gas storage, catalysis, and separation. uio.no

This compound and its derivatives are used as organic linkers in the synthesis of MOFs. ambeed.comfluorochem.co.uk The carboxylic acid group coordinates with the metal centers, while the brominated naphthalene backbone forms the structural framework of the porous material. For example, research into the well-known UiO-67 MOF, which is based on a zirconium inorganic brick, has led to the synthesis of new variations using linkers derived from 4-bromo-1-naphthoic acid. uio.no These modified MOFs exhibit unique properties and potential for applications in gas adsorption and catalysis. uio.no The bromine atom on the linker can also serve as a site for post-synthesis modification, allowing for further tuning of the MOF's properties.

The unique chemical properties of this compound make it an excellent candidate for integration into functional polymeric systems. As detailed in the antimicrobial section (4.2.4), naphthoic acids can be grafted onto polymer backbones to impart specific biological activities. nih.gov

The synthesis of such polymers often involves a multi-step process. A common approach begins with the synthesis of a base polymer, such as poly(glycidyl methacrylate) (PGMA), via controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT). nih.gov The epoxy groups on the PGMA backbone are then opened through a reaction with the carboxylic acid of the naphthoic acid derivative. nih.gov This creates a polymer with pendant naphthoic acid groups, which can be further functionalized to introduce other properties, such as cationic charges for antimicrobial applications. nih.gov This modular approach allows for the precise design of functional polymers with tailored characteristics.

Role in Dye and Pigment Chemistry Research

Bromo-naphthoic acids are also valuable intermediates in the field of dye and pigment chemistry. smolecule.comguidechem.com The naphthalene core is a chromophore, meaning it is a light-absorbing part of a molecule. The specific substitution pattern on the naphthalene ring system influences the electronic properties of the molecule and, consequently, its color and other photophysical characteristics. smolecule.com

Derivatives of isomers like 7-bromo-2-naphthoic acid and 8-bromo-1-naphthoic acid have been investigated for their use in dye formulations. smolecule.comguidechem.com The presence of the bromine atom and the carboxylic acid group provides synthetic handles to covalently incorporate these chromophoric units into larger systems or to modify their properties through further chemical reactions. This versatility allows for the development of new dyes and pigments with specific colors, stability, and functional properties for a wide range of applications.

Studies in Plant Growth Regulation and Agrochemical Development

Research into the derivatives of 1-naphthoic acid has identified them as a significant class of synthetic plant growth substances. kyoto-u.ac.jp The investigation of these compounds, including this compound, has been crucial in understanding the structure-activity relationship required for growth-promoting effects. tandfonline.comtandfonline.com The core structure, a carboxyl group attached directly to an aromatic ring system, provides a foundation for activity, which is then modified by the type and position of substituents on the ring. kyoto-u.ac.jptandfonline.com

Studies have utilized bioassays such as the pea straight-growth test and callus formation tests to evaluate the efficacy of various substituted 1-naphthoic acid derivatives. kyoto-u.ac.jptandfonline.com These tests are sensitive enough to measure even weak activity, allowing for a detailed comparison between different compounds. tandfonline.com

Findings indicate that the introduction of a halogen, such as bromine, to the naphthalene ring significantly influences the compound's biological activity. Specifically, in pea stem assays, this compound demonstrated lower auxin-like activity when compared to the unsubstituted 1-naphthoic acid. vulcanchem.com This reduced activity is attributed to the steric and electronic effects of the bromine atom at the 7-position. vulcanchem.comcymitquimica.com It is theorized that larger halogens like bromine may create steric hindrance, which impedes the molecule's ability to interact effectively with plant auxin receptors. vulcanchem.com The position of the substituent is as critical as its identity; for instance, substitutions at the 8-position of the naphthoic acid ring also result in compounds with distinct activity levels. kyoto-u.ac.jptandfonline.com

The versatility of this compound extends to its use as a key intermediate in the synthesis of more complex agrochemicals. cymitquimica.com The bromine atom serves as a functional handle, particularly as a leaving group in cross-coupling reactions, enabling the creation of advanced molecules. vulcanchem.com A notable application is in the development of strigolactone (SL) inhibitors. mdpi.com Strigolactones are plant hormones that regulate critical agronomic traits like shoot branching and seed germination of parasitic weeds. mdpi.com By designing molecules that inhibit SL receptors, it is possible to control plant architecture and combat parasitic plant infestations. For example, derivatives based on a bromo-naphthoic acid structure have been synthesized and evaluated as potential SL receptor inhibitors, highlighting a modern approach to agrochemical development rooted in the modification of foundational structures like this compound. mdpi.com

Comparative Plant Growth Activity of Naphthoic Acid Derivatives

The following table summarizes the observed effects of substitutions on the 1-naphthoic acid backbone, based on findings from pea bioassays.

| Compound | Substituent | Observed Effect on Plant Growth | Reference |

| 1-Naphthoic Acid | None (Parent Compound) | Baseline auxin-like activity | vulcanchem.com |

| This compound | Bromine at position 7 | Reduced auxin-like activity compared to parent compound | vulcanchem.com |

| 7-Fluoro-1-naphthoic acid | Fluorine at position 7 | Less growth inhibition than the bromo- equivalent | vulcanchem.com |

| 8-Bromo-1-naphthoic acid | Bromine at position 8 | Altered activity compared to parent compound | tandfonline.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 7-Bromo-1-naphthoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can confirm the connectivity and regiochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carboxylic acid and bromine substituents, as well as the anisotropic effects of the aromatic rings. The predicted chemical shifts, multiplicities, and coupling constants provide a unique fingerprint for the 7-bromo isomer. Protons H-2 and H-8 are expected to be the most deshielded due to their proximity to the carboxylic acid and the peri-position effect, respectively. The proton H-6 will be deshielded by the adjacent bromine atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.6 - 7.8 | Doublet of doublets | ~7.0, 1.2 |

| H-3 | 7.4 - 7.6 | Triplet | ~7.8 |

| H-4 | 8.1 - 8.3 | Doublet | ~8.2 |

| H-5 | 8.0 - 8.2 | Doublet | ~8.8 |

| H-6 | 7.7 - 7.9 | Doublet of doublets | ~8.8, 2.0 |

| H-8 | 8.8 - 9.0 | Doublet | ~2.0 |

Disclaimer: These are predicted values and may differ from experimental results.

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show eleven distinct signals, corresponding to the ten carbon atoms of the naphthalene core and the single carbon of the carboxylic acid group. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the bromine atom and the carboxylic acid. The carbon atom directly attached to the bromine (C-7) will experience a significant shift, as will the carbons ortho and para to it. The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~126 |

| C-2 | ~129 |

| C-3 | ~128 |

| C-4 | ~132 |

| C-4a | ~131 |

| C-5 | ~130 |

| C-6 | ~130 |

| C-7 | ~122 |

| C-8 | ~129 |

| C-8a | ~135 |

| COOH | ~171 |

Disclaimer: These are predicted values and may differ from experimental results.

To unequivocally confirm the position of the bromine substituent at C-7, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be employed. This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. For the 7-bromo isomer, a key NOESY correlation would be expected between the proton at position 8 (H-8) and the proton at position 6 (H-6). The absence of a strong NOE correlation between the proton at position 8 and a proton at position 2 would further support the assigned regiochemistry. This is because in the 7-bromo isomer, H-8 is spatially close to H-6, whereas in other isomers, the spatial relationships would be different, leading to a different pattern of NOE cross-peaks.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental formula of this compound.

High-resolution mass spectrometry (HRMS) is utilized to determine the exact mass of a molecule with a very high degree of accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₁₁H₇BrO₂) is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). The calculated monoisotopic mass for C₁₁H₇⁷⁹BrO₂ is 249.9629 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the compound. Furthermore, the high resolving power of HRMS enables the detection of any impurities with different elemental compositions, thereby serving as a stringent test of sample purity. The presence of bromine would be further confirmed by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is well-suited for the analysis of small organic molecules like this compound, often minimizing fragmentation. In a typical MALDI-TOF (Time-of-Flight) mass spectrum, the analyte is co-crystallized with a matrix that absorbs the laser energy. Upon irradiation, the matrix and analyte are desorbed and ionized. For this compound, the expected ions would be the protonated molecule [M+H]⁺, as well as adducts with alkali metals such as sodium [M+Na]⁺ or potassium [M+K]⁺, depending on the sample preparation and the purity of the matrix. The expected mass-to-charge ratios (m/z) for these ions would be approximately 250.97 for [C₁₁H₇BrO₂+H]⁺ and 272.95 for [C₁₁H₇BrO₂+Na]⁺. The observation of these ions, along with the characteristic bromine isotopic pattern, would provide strong evidence for the identity of the compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like carboxylic acids nih.govresearchgate.net. In this method, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For this compound, analysis via ESI-MS in negative ion mode is anticipated to be the most effective approach. In this mode, the carboxylic acid group readily deprotonates to form the carboxylate anion, [M-H]⁻. The resulting mass spectrum would be expected to show a prominent peak corresponding to this deprotonated molecule.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively) whitman.eduyoutube.com. Consequently, the molecular ion peak and any fragment ions containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z) whitman.eduyoutube.com.

Expected ESI-MS Data for this compound:

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |

| [M-H]⁻ | 248.95 | 250.95 | ~1:1 |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Further fragmentation of the [M-H]⁻ ion under collision-induced dissociation (CID) conditions could lead to the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for aromatic carboxylic acids nih.gov. This would result in a fragment ion corresponding to the bromonaphthyl anion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid carleton.edurigaku.comuwaterloo.ca. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice carleton.eduyoutube.com.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on similar aromatic carboxylic acids, such as 1-naphthoic acid and 2-naphthoic acid, provide insight into the likely solid-state arrangement. These molecules typically form centrosymmetric cyclic dimers in the solid state, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups.

It is highly probable that this compound would also crystallize as a hydrogen-bonded dimer. The naphthalene rings would likely be planar, with the carboxylic acid group potentially twisted slightly out of the plane of the ring. The bromine atom would be located at the 7-position of the naphthalene core. X-ray diffraction would provide precise measurements of the C-Br, C-C, C=O, and C-O bond lengths, as well as the bond angles throughout the molecule and the parameters of the hydrogen bonds in the dimer. The packing of these dimers in the crystal lattice would be influenced by intermolecular interactions such as van der Waals forces and potential halogen bonding involving the bromine atom.

Anticipated Crystallographic Data for this compound:

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric |

| Unit Cell Contents | Hydrogen-bonded dimers |

| Key Intermolecular Interaction | O-H···O hydrogen bonding between carboxylic acid groups |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of the different functional groups.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group will give rise to a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹. The C-C stretching vibrations of the naphthalene ring will produce a set of medium to strong bands in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3050 | Weak to Medium | Aromatic C-H stretch |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1450-1600 | Medium to Strong | Aromatic C=C stretch |

| ~1300 | Medium | C-O stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

| <700 | Medium | C-Br stretch |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (typically from a laser) off a sample and analyzing the frequency of the scattered light. Some of the scattered light is shifted in frequency due to interactions with the vibrational modes of the molecules.

The Raman spectrum of this compound is expected to be dominated by bands arising from the vibrations of the aromatic naphthalene ring. Polycyclic aromatic hydrocarbons (PAHs) generally exhibit strong Raman scattering acs.orgacs.orgusra.eduscispace.comresearchgate.net. The symmetric stretching vibrations of the C=C bonds in the naphthalene ring are expected to produce strong bands in the 1300-1650 cm⁻¹ region. The C-H in-plane bending vibrations will also be Raman active. The C=O stretching vibration of the carboxylic acid is typically weaker in the Raman spectrum compared to the IR spectrum. The C-Br stretching vibration should also be observable in the Raman spectrum.

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| 1300-1650 | Strong | Aromatic C=C ring stretching |

| ~1200 | Medium | Aromatic C-H in-plane bend |

| <700 | Medium | C-Br stretch |

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy provides information about the electronic transitions within a molecule when it absorbs electromagnetic radiation in the ultraviolet (UV) and visible regions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength.

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the naphthalene chromophore. Naphthalene itself exhibits a characteristic absorption spectrum with multiple bands. The introduction of the carboxylic acid and bromine substituents will likely cause a red-shift (bathochromic shift) of these absorption bands and may also affect their intensity. Aromatic compounds typically show a strong absorption band around 254 nm libretexts.org. The presence of bromine, a halogen, on an aromatic compound can also influence the UV/Visible spectrum nist.gov. The spectrum is expected to show a complex pattern of absorption bands, characteristic of a substituted naphthalene system. The exact positions and intensities of the absorption maxima would be influenced by the solvent polarity.

Expected UV-Vis Absorption Maxima for this compound (in a non-polar solvent):

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |

| ~220-240 | High | π → π |

| ~280-300 | Medium | π → π |

| ~320-340 | Low | π → π* |

Note: These are estimated values based on the spectra of related naphthalene derivatives. The actual values may vary depending on the solvent and experimental conditions.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

Table 2: Illustrative HPLC Method for a Bromonaphthoic Acid Isomer

| Parameter | Condition |

|---|---|

| Compound | 8-Bromo-1-naphthoic acid |

| Stationary Phase | C18 silica (B1680970) gel |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV-Vis Spectroscopy |

| Notes | Formic acid can be substituted for mass spectrometry compatibility. |

This method can be adapted for this compound, with optimization of the mobile phase composition and gradient to achieve optimal separation from potential impurities.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that can separate both charged and neutral molecules. wikipedia.org It is particularly useful for the analysis of complex mixtures. youtube.com In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org

For aromatic carboxylic acids like this compound, MEKC offers a high-resolution separation technique. nih.gov The separation can be optimized by adjusting parameters such as the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the buffer pH, and the applied voltage. youtube.com This technique is advantageous due to its high efficiency, low sample and solvent consumption, and the ability to separate complex mixtures. wikipedia.org

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method for the qualitative analysis of organic compounds. For this compound, a normal-phase TLC system using a silica gel plate and a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetic acid) would be appropriate. The separation is based on the differential adsorption of the analyte onto the stationary phase.

After development, the spots can be visualized under UV light, as the naphthalene ring is UV-active. For enhanced visualization or in cases where the compound does not exhibit strong UV absorbance, post-chromatographic derivatization can be employed. This involves spraying the plate with a reagent that reacts with the carboxylic acid group to produce a colored or fluorescent spot. A common derivatization agent for carboxylic acids is a pH indicator spray, such as bromocresol green, which will show a colored spot against a different colored background.

Table 3: Typical TLC System for Aromatic Carboxylic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v) |

| Visualization | UV light (254 nm), pH indicator spray |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. unca.edu For this compound, TGA can provide information on its decomposition temperature and the presence of any volatile components.

While specific TGA data for this compound is not readily found, studies on similar aromatic carboxylic acids, such as benzoic acid, can provide a basis for expected behavior. When heated, this compound is expected to be stable up to its melting point, after which it will likely undergo sublimation and/or decomposition at higher temperatures. The TGA thermogram would show a significant mass loss corresponding to these processes. The decomposition temperature is an important parameter for understanding the material's thermal limitations. A study on the thermal properties of various carboxylates found that the thermal stability is related to the molar mass, with heavier salts being more stable. unca.edu

Table 4: Expected TGA Data for an Aromatic Carboxylic Acid

| Compound | Onset of Decomposition (°C) (estimated) | Mass Loss (%) | Atmosphere |

|---|---|---|---|

| Benzoic Acid | ~100-120 | >95 | Inert (e.g., Nitrogen) |

Computational and Theoretical Investigations of 7 Bromo 1 Naphthoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For molecules like 7-Bromo-1-naphthoic acid, DFT is used to predict a variety of properties. Studies on closely related compounds, such as 6-bromo-2-naphthoic acid, often employ hybrid functionals like B3LYP with basis sets such as 6-311+G** to calculate optimized geometries and vibrational frequencies.

DFT calculations allow for the determination of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals can predict sites susceptible to electrophilic or nucleophilic attack. For aromatic systems like this compound, the HOMO is typically a π-orbital distributed across the naphthalene (B1677914) ring, while the LUMO is a π* anti-bonding orbital. Reactivity descriptors such as chemical hardness, softness, and electrophilicity can also be derived from these calculations.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: This table presents hypothetical, yet realistic, values based on typical DFT calculations for similar aromatic carboxylic acids.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule, arising from the electronegative bromine and carboxylic acid groups. |

| Mulliken Charge on Br | -0.15 e | Indicates the partial negative charge on the bromine atom due to its electronegativity. |

Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock (HF) method is another foundational ab initio approach. While generally less accurate than modern DFT for many applications because it does not account for electron correlation, it serves as a crucial starting point for more advanced post-HF methods like Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI). Studies on related naphthalene derivatives have utilized HF in conjunction with DFT to provide a comparative analysis of results. researchgate.net For instance, investigations into the photophysical properties of 1-hydroxy-2-naphthoic acid have used both HF and CI at the single excitation (CIS) level to understand its electronic states. nih.gov For this compound, HF calculations would typically predict a larger HOMO-LUMO gap and less accurate geometric parameters compared to DFT, but they remain valuable for benchmarking and for systematic improvement through post-HF techniques.

Computational methods are highly effective in predicting spectroscopic properties. The vibrational frequencies (infrared and Raman spectra) of this compound can be calculated with good accuracy using DFT methods. researchgate.net These theoretical spectra are invaluable for interpreting experimental data, allowing for the precise assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O and C-Br bonds or the bending of C-H bonds on the aromatic ring. acs.orgacs.org A study on the isomeric 6-bromo-2-naphthoic acid successfully used DFT (B3LYP/6-311+G**) to evaluate and assign its fundamental vibrational frequencies.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π → π* transitions within the naphthalene chromophore. These calculations can also help understand how substituents like the bromine atom and the carboxylic acid group modify the absorption profile compared to unsubstituted naphthalene.

Table 2: Predicted Principal Vibrational Frequencies for this compound Note: This table presents plausible frequency values for key vibrational modes based on DFT calculations performed on analogous compounds like 6-bromo-2-naphthoic acid.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3500 | Stretching of the hydroxyl group in the carboxylic acid. |

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of the carbon-hydrogen bonds on the naphthalene ring. |

| C=O Stretch | ~1720 | Stretching of the carbonyl double bond in the carboxylic acid. |

| C=C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching vibrations of the naphthalene ring system. |

| C-O Stretch | ~1300 | Stretching of the carbon-oxygen single bond in the carboxylic acid. |

| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond. |

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, often in a condensed phase (like a solvent or a biological environment). MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the naphthalene ring. While rotation around the C1-COOH bond is possible, steric hindrance from the peri-hydrogen at the C8 position imposes significant constraints. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for studying how this compound and its derivatives interact with other molecules. For example, one study proposed converting this compound into its corresponding acyl chloride (7-bromo-1-naphthoyl chloride) for amide coupling to a galactose scaffold, and then used MD simulations to study the resulting complex in the binding site of the protein galectin-3. medchemexpress.com

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. Naphthoic acid derivatives have been identified as potent antagonists for various receptors. A significant body of research exists on 4,7-disubstituted 2-naphthoic acid derivatives as antagonists of the P2Y14 receptor, an important target for inflammatory diseases. researchgate.netsci-hub.seacs.org

Table 3: Illustrative Structure-Activity Relationship (SAR) at the 7-Position of Naphthoic Acid Derivatives for P2Y14 Receptor Antagonism Note: This table is a conceptual illustration based on principles from SAR studies of P2Y14 antagonists, where various substituents are explored at the 7-position. sci-hub.seacs.org

| 7-Position Substituent | Example Compound | Expected Impact on Activity | Rationale |

| Hydrogen | 1-Naphthoic Acid | Low Potency | Lacks specific interactions in the binding pocket. |

| Bromo | This compound | Moderate Potency / Synthetic Intermediate | Halogen can form halogen bonds; often used as a handle for further chemical modification. |

| Benzyloxy | 7-(Benzyloxy)-1-naphthoic acid derivative | Increased Potency | Larger group can access additional binding regions and increase affinity. sci-hub.se |

| Trifluoromethylphenyl | Derivative of PPTN | High Potency | Strong electron-withdrawing group that can form specific interactions and improve metabolic stability. researchgate.netacs.org |

Investigation of Photophysical Phenomena (e.g., Excited State Intramolecular Proton Transfer)

The photophysical properties of naphthalene derivatives are of great interest for applications in fluorescence sensing and materials science. nih.govacs.org A key phenomenon studied in related compounds is Excited State Intramolecular Proton Transfer (ESIPT). ESIPT typically occurs in molecules that have a proton-donating group (like -OH) and a proton-accepting group (like C=O) in close proximity, connected by an intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of these groups can change dramatically, leading to a rapid transfer of the proton. nih.gov

Studies on hydroxynaphthoic acids have shown that the relative positions of the hydroxyl and carboxylic acid groups are critical for enabling or disabling the ESIPT process. nih.gov However, this compound lacks a hydroxyl group positioned ortho to the carboxylic acid. Therefore, it is not expected to undergo the classic ESIPT reaction.

Its photophysical behavior would be governed by the naphthalene chromophore, perturbed by the bromo and carboxylic acid substituents. Like other naphthalene derivatives, it is expected to exhibit fluorescence from its first singlet excited state (S1). The bromine atom, due to the heavy-atom effect, could potentially increase the rate of intersystem crossing from the singlet state to the triplet state (T1), which might lead to observable phosphorescence and a lower fluorescence quantum yield compared to the unsubstituted 1-naphthoic acid. researchgate.net

Theoretical Studies on Adsorption Mechanisms